Quininib

Übersicht

Beschreibung

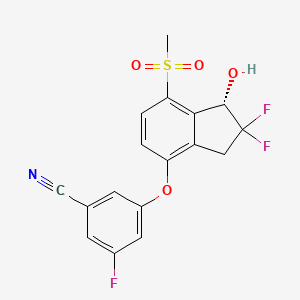

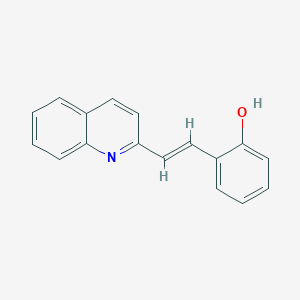

Quininib ist ein niedermolekulares Medikament mit dem chemischen Namen 2-[(E)-2-(Chinolin-2-yl)vinyl]phenol. Es hat in verschiedenen therapeutischen Anwendungen, insbesondere bei der Behandlung von Darmkrebs, ein großes Potenzial gezeigt. This compound ist bekannt für seine Anti-Angiogenese-Eigenschaften, d. h. es kann die Bildung neuer Blutgefäße hemmen, ein kritischer Prozess beim Wachstum und der Ausbreitung von Tumoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Kondensation von Anilin-Derivaten mit β-Ketoestern unter geeigneten Reaktionsbedingungen zur Bildung von 4-Hydroxychinolinen . Eine andere Methode beinhaltet die Salzfällung einer this compound-Hyaluronsäure-Lösung, gefolgt von Vernetzung mit 4-Arm-PEG-Amin und Gefriertrocknung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von fortschrittlichen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich, um die Qualität und Konsistenz des Produkts zu überwachen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Chinone zu bilden, die für ihre biologischen Aktivitäten bekannt sind.

Reduktion: Reduktionsreaktionen können Chinone in ihre Hydrochinonformen zurückverwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Chinolinring, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid werden verwendet, um Chinone in Hydrochinone umzuwandeln.

Katalysatoren: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) werden häufig bei Hydrierungsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Chinone, Hydrochinone und verschiedene substituierte Chinolin-Derivate .

Wirkmechanismus

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) which is involved in inflammation and has been linked to a range of diseases, including cancer . It also modulates the expression of ferroptosis markers in cells .

Mode of Action

This compound interacts with its targets by acting as an antagonist to the CysLT 1 receptor . This interaction alters the expression of ferroptosis markers in cells . Ferroptosis is a relatively new type of cell death driven by iron-dependent peroxidation of phospholipids .

Biochemical Pathways

This compound affects the ferroptosis pathway, a process of regulated cell death . It modulates the expression of key markers of this pathway, such as Glutathione Peroxidase 4 (GPX4), Glutamate-Cysteine Ligase Modifier Subunit (GCLM), Heme Oxygenase 1 (HO-1), and 4 Hydroxynonenal (4-HNE) . These changes in expression can lead to significant alterations in cellular biochemistry .

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds, such as quinine, can be influenced by factors such as severity of infection, routes of administration, and nutritional status .

Result of Action

The action of this compound results in the modulation of key markers that induce ferroptosis . This leads to a form of cell death driven by iron-dependent peroxidation of phospholipids . High expression levels of key genes modulating ferroptosis are associated with a worse prognosis in certain conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the severity of infection can impact the pharmacokinetics of this compound . .

Biochemische Analyse

Biochemical Properties

Quininib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to antagonize cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) at micromolar IC50 values . These interactions inhibit the signaling pathways mediated by these receptors, which are involved in inflammatory and angiogenic processes. Additionally, this compound has been found to modulate the expression of ferroptosis markers such as glutathione peroxidase 4 (GPX4), biliverdin, and glutamate-cysteine ligase modifier subunit (GCLM), indicating its role in inducing ferroptosis, a type of cell death driven by iron-dependent peroxidation of phospholipids .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells, it inhibits angiogenic tubule formation and cell migration, thereby reducing angiogenesis . In cancer cells, this compound has been shown to reduce cell survival and proliferation. It also influences cell signaling pathways by modulating the expression of angiogenic and inflammatory genes, such as IL-6, IL-8, VEGF, and TNF . Furthermore, this compound induces ferroptosis in metastatic uveal melanoma cells by altering the expression of key ferroptosis markers .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cysteinyl leukotriene receptors 1 and 2 (CysLT1–2), leading to the inhibition of these receptors’ signaling pathways . This inhibition results in reduced angiogenesis and inflammation. Additionally, this compound modulates the expression of ferroptosis markers, promoting ferroptosis in cancer cells . The compound’s ability to inhibit angiogenesis and induce ferroptosis makes it a potent therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in various models, including zebrafish, human cell lines, and murine eyes . Long-term studies have shown that this compound significantly reduces tumor growth and angiogenesis in colorectal cancer xenografts . Additionally, this compound’s effects on ferroptosis markers in metastatic uveal melanoma cells have been observed over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound is well-tolerated at a dosage of 50 mg/kg administered intraperitoneally every three days At this dosage, this compound significantly reduces tumor growth and angiogenesis without causing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate angiogenesis and ferroptosis. The compound modulates the expression of enzymes such as glutathione peroxidase 4 (GPX4) and glutamate-cysteine ligase modifier subunit (GCLM), which are involved in the ferroptosis pathway . Additionally, this compound’s antagonistic effects on cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) influence the metabolic flux of inflammatory and angiogenic mediators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In zebrafish and murine models, this compound has been shown to accumulate in endothelial cells and tumor tissues, where it exerts its anti-angiogenic effects . The compound’s distribution within cells is influenced by its binding to cysteinyl leukotriene receptors and other biomolecules involved in angiogenesis and ferroptosis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of endothelial and cancer cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. In the cytoplasm, this compound interacts with cysteinyl leukotriene receptors and other biomolecules, while in the nucleus, it modulates the expression of genes involved in angiogenesis and ferroptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quininib can be synthesized through various methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . Another method involves the salt precipitation of this compound-hyaluronic acid solution, followed by cross-linking with 4-arm-PEG-amine and freeze-drying .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the quality and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Quininib undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are known for their biological activities.

Reduction: Reduction reactions can convert quinones back to their hydroquinone forms.

Substitution: This compound can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride are used to convert quinones to hydroquinones.

Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Quininib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Anti-Angiogenese-Eigenschaften aus. Es hemmt die Bildung neuer Blutgefäße, indem es den vaskulären Endothelwachstumsfaktor (VEGF)-Signalweg angreift. This compound reduziert die Sekretion verschiedener Angiogenese-Faktoren, darunter IL-6, IL-8, VEGF und TNF, wodurch das Tumorwachstum und die vaskuläre Permeabilität gehemmt werden .

Vergleich Mit ähnlichen Verbindungen

Quininib ist einzigartig in seiner dualen Hemmung des Cysteinyl-Leukotrien-Rezeptors 1 und 2 (CysLT1-2), was es von anderen Anti-Angiogenese-Medikamenten wie Bevacizumab und Regorafenib unterscheidet . Zu ähnlichen Verbindungen gehören:

Der einzigartige Wirkmechanismus von this compound und seine Fähigkeit, mehrere Angiogenese-Signalwege zu hemmen, machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie.

Eigenschaften

IUPAC Name |

2-[(E)-2-quinolin-2-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-66-8 | |

| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

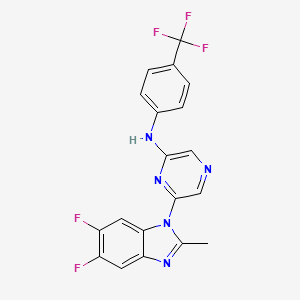

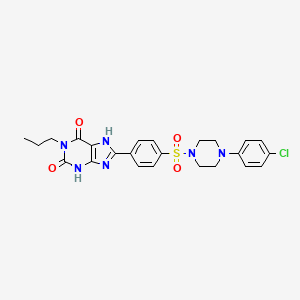

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)